molecular formula C19H16N2O6 B11081828 methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11081828
M. Wt: 368.3 g/mol
InChI Key: BTFHQCQYTCDTEI-UHFFFAOYSA-N
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Description

METHYL 2-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a furan ring, which is further connected to a pyrimidine derivative. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine derivative, followed by the formation of the furan ring, and finally the esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine moiety can produce dihydropyrimidines .

Scientific Research Applications

METHYL 2-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 2-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOATE include:

Uniqueness

The uniqueness of METHYL 2-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOATE lies in its combination of a benzoate ester, furan ring, and pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 2-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C19H16N2O6/c1-20-16(22)14(17(23)21(2)19(20)25)10-11-8-9-15(27-11)12-6-4-5-7-13(12)18(24)26-3/h4-10H,1-3H3

InChI Key

BTFHQCQYTCDTEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)OC)C(=O)N(C1=O)C

Origin of Product

United States

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